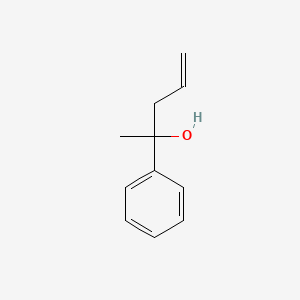

2-Phenyl-4-penten-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELRNEPYFJNSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976569 | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61077-65-4, 4743-74-2 | |

| Record name | 2-Phenyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4743-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-penten-2-ol is a tertiary alcohol of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its structure, featuring a phenyl group, a hydroxyl group, and a terminal alkene, provides multiple reactive sites for further chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, offers a comprehensive overview of the synthesis and detailed characterization of this compound. We will delve into the practical and theoretical aspects of its preparation via a Grignard reaction and its structural elucidation through modern spectroscopic techniques.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[1] In this specific synthesis, vinylmagnesium bromide acts as the nucleophilic Grignard reagent, and acetophenone serves as the electrophilic ketone substrate.

Reaction Mechanism

The reaction proceeds in two main stages. First, the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a magnesium alkoxide intermediate.[2] This step is carried out under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents like water. In the second stage, a workup with a weak acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final product, this compound.[3]

Caption: Grignard reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for Grignard reactions.[4][5][6]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Vinyl bromide

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Vinylmagnesium Bromide):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small amount of vinyl bromide to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide, dissolved in the anhydrous solvent, dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Acetophenone:

-

Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

-

Dissolve acetophenone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain a controlled addition rate to keep the reaction from becoming too vigorous.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure completion.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while stirring. This will protonate the alkoxide and precipitate magnesium salts.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.[9]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.8-6.0 | Multiplet | 1H | Vinylic proton (-CH=) |

| ~5.0-5.2 | Multiplet | 2H | Terminal vinylic protons (=CH₂) |

| ~2.5 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.4 | Multiplet | 2H | Methylene protons (-CH₂-) |

| ~1.5 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.[10][11]

| Chemical Shift (ppm) | Assignment |

| ~147 | Quaternary aromatic carbon |

| ~134 | Vinylic carbon (-CH=) |

| ~128 | Aromatic carbons |

| ~127 | Aromatic carbons |

| ~125 | Aromatic carbons |

| ~118 | Terminal vinylic carbon (=CH₂) |

| ~74 | Quaternary carbon bearing the hydroxyl group |

| ~48 | Methylene carbon (-CH₂-) |

| ~29 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13] For this compound, the key absorptions are:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 (broad) | O-H | Alcohol hydroxyl stretch |

| 3000-3100 (medium) | C-H | Aromatic and vinylic C-H stretch |

| 2850-3000 (medium) | C-H | Aliphatic C-H stretch |

| ~1640 (weak) | C=C | Alkene C=C stretch |

| 1450-1600 (medium) | C=C | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.[1][14]

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (162.23 g/mol ).[1] This peak may be weak or absent in the electron ionization (EI) mass spectrum of alcohols.[15]

-

Key Fragmentation Patterns: Common fragmentation pathways for tertiary alcohols include the loss of water (M-18) and alpha-cleavage. The fragmentation pattern will likely show significant peaks corresponding to the loss of a methyl group (m/z 147) and the loss of a vinyl group (m/z 135). The base peak is often the result of the cleavage of the bond between the carbon bearing the hydroxyl group and the phenyl group, leading to a stable benzylic cation.

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The Grignard reaction of vinylmagnesium bromide with acetophenone stands as a reliable and efficient synthetic route. The structural integrity of the synthesized compound can be confidently confirmed through a combination of NMR, IR, and mass spectrometry. The protocols and spectral interpretations presented herein serve as a valuable resource for researchers engaged in organic synthesis and drug development, facilitating the preparation and validation of this important chemical intermediate.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. This compound(4743-74-2) 13C NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-penten-2-ol is a chiral tertiary allylic alcohol with the molecular formula C₁₁H₁₄O.[1] While specific, direct applications in drug development are not extensively documented in publicly available literature, its structure is of significant interest to medicinal chemists. The molecule combines three key functional motifs: a chiral tertiary alcohol, a phenyl group, and a terminal alkene. This unique combination presents a versatile scaffold for chemical modification and the synthesis of diverse compound libraries for biological screening. Chiral tertiary alcohols are a vital structural feature in many pharmaceuticals, and the presence of both aromatic and alkenyl groups provides multiple handles for derivatization.[2][3]

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It offers a detailed, field-proven protocol for its synthesis via the Grignard reaction, an analysis of its spectroscopic characteristics, and an expert perspective on its potential reactivity and applications as a foundational building block in drug discovery programs.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The central quaternary carbon, bonded to the hydroxyl group, is the stereocenter. The presence of a phenyl ring, a methyl group, and an allyl group attached to this carbon creates a sterically defined and functionally rich molecule.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 2-phenylpent-4-en-2-ol | [4] |

| CAS Number | 4743-74-2 (common), 61077-65-4 (NIST) | [1][4] |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Colorless to Yellow/Orange Liquid | |

| Boiling Point | 100 °C @ 17 mmHg | [5] |

| Density | 0.99 g/cm³ | [5] |

| Refractive Index | 1.5250 - 1.5280 | [5] |

| Flash Point | 66 °C (Combustible Liquid) | [6] |

| SMILES | C=CCC(C)(O)C1=CC=CC=C1 | [7] |

| InChIKey | BELRNEPYFJNSPN-UHFFFAOYSA-N | [1][7] |

Part 2: Synthesis and Mechanistic Insight

The most direct and industrially scalable method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[8][9] This reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon of a ketone or aldehyde. For this specific target, two primary retrosynthetic pathways are viable:

-

Pathway A: Reaction of allylmagnesium bromide with acetophenone.

-

Pathway B: Reaction of phenylmagnesium bromide with methyl vinyl ketone (4-penten-2-one).

Pathway A is often preferred in a laboratory setting due to the stability and commercial availability of acetophenone. The following protocol details this robust and reliable approach.

Experimental Protocol: Synthesis via Grignard Reaction (Pathway A)

This protocol is a self-validating system. Successful formation of the Grignard reagent is visually indicated by the disappearance of magnesium and the formation of a cloudy grey-brown solution. The subsequent reaction with acetophenone is exothermic, providing further confirmation of the reaction's progress. Final product identity is confirmed by spectroscopic analysis.

Materials and Reagents:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Acetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Apparatus Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are strong bases and will be quenched by protic sources, primarily water.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of inert gas.

-

Add a small volume of anhydrous ether and a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium metal to initiate the reaction.

-

Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous ether in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is to control the exothermic reaction; adding the reagent too quickly can lead to an uncontrollable reflux rate.

-

After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting cloudy, grey-brown solution is the allylmagnesium bromide Grignard reagent.

-

-

Reaction with Acetophenone:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Add a solution of acetophenone (1.0 equivalent) in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. This addition is exothermic and must be controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to water or dilute acid, as it is less acidic and minimizes the risk of emulsion formation and potential acid-catalyzed dehydration of the tertiary alcohol product.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Visualizing the Workflow & Mechanism

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for Grignard synthesis.

Part 3: Spectroscopic Characterization

Confirming the structure of the synthesized product is paramount. The following are the expected key features in its spectroscopic analyses.

-

¹H NMR Spectroscopy: The spectrum will be complex but highly informative.[7]

-

Aromatic Protons: A multiplet between 7.2-7.5 ppm integrating to 5H.

-

Vinyl Protons: A complex multiplet between 5.0-6.0 ppm, corresponding to the three protons of the terminal alkene. The internal proton (-CH=) will be a multiplet of doublets of doublets.

-

Allylic Protons (-CH₂-): A doublet around 2.5-2.8 ppm, coupled to the adjacent vinyl proton.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration-dependent, typically between 1.5-2.5 ppm.

-

Methyl Protons (-CH₃): A sharp singlet around 1.5 ppm integrating to 3H.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals between ~125-145 ppm.

-

Alkene Carbons: Two signals, one around ~134 ppm (-CH=) and another around ~118 ppm (=CH₂).

-

Quaternary Carbon (C-OH): A signal around ~75 ppm.

-

Allylic Carbon (-CH₂-): A signal around ~48 ppm.

-

Methyl Carbon (-CH₃): A signal around ~30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[1]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity peak around 1640 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.[10][11]

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 162.

-

Key Fragmentation: A prominent peak at m/z = 121, corresponding to the loss of the allyl group (•C₃H₅), resulting in a stable benzylic cation [C₆H₅C(OH)CH₃]⁺. Another significant peak would be at m/z = 43, representing the [CH₃CO]⁺ fragment or loss of the phenyl group followed by rearrangement. The base peak is often the most stable fragment.[12][13]

-

Part 4: Reactivity and Potential in Drug Discovery

While direct biological data for this compound is scarce, its value lies in its potential as a synthetic intermediate.[14] The three main functional groups offer distinct sites for chemical modification.

-

The Tertiary Alcohol: This group can be derivatized to form ethers or esters, which can modulate properties like lipophilicity and metabolic stability. While tertiary alcohols are resistant to direct oxidation under standard conditions, allylic tertiary alcohols can undergo oxidation via an allylic shift.[5]

-

The Terminal Alkene: The double bond is a versatile handle for a wide range of transformations, including:

-

Hydrogenation: To produce the saturated analog, 2-phenyl-2-pentanol.

-

Epoxidation: To form a reactive epoxide, a common intermediate in drug synthesis.

-

Hydroboration-Oxidation: To introduce a primary alcohol at the terminal position, creating a diol.

-

Heck or Suzuki Coupling: To append other molecular fragments.

-

-

The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce substituents that can interact with biological targets or alter the molecule's electronic properties.

The inherent chirality of this compound is perhaps its most valuable feature for drug development.[3][15][16] Asymmetric synthesis or chiral resolution can provide access to single enantiomers, which can be used to build stereochemically pure downstream compounds, a critical requirement for modern pharmaceuticals. The phenylpropanoid scaffold, to which this molecule is related, is found in many natural products with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[17][18][19] This suggests that derivatives of this compound could be promising candidates for screening in these therapeutic areas.

Part 5: Safety and Handling

This compound is classified as a combustible liquid.[6] Standard laboratory safety protocols for handling such chemicals must be strictly followed.

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the accumulation of vapors.[20][21]

-

Keep away from open flames, sparks, hot surfaces, and other sources of ignition.[6][22]

-

Use non-sparking tools and ensure electrical equipment is properly grounded to prevent static discharge, especially during solvent transfers.[20]

-

-

Personal Protective Equipment (PPE):

-

Wear safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

-

-

Storage:

-

Fire Safety:

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

-

Conclusion

This compound is a structurally intriguing molecule that, while not extensively studied for its own biological activity, represents a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through well-established and scalable methods like the Grignard reaction. The presence of three distinct and reactive functional groups provides a rich platform for the generation of diverse chemical libraries. For researchers and drug development professionals, the potential of this compound lies not in its known applications, but in the possibilities it holds for the synthesis of novel, stereochemically defined compounds for future therapeutic evaluation.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. This compound(4743-74-2) 1H NMR spectrum [chemicalbook.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. ehs.okstate.edu [ehs.okstate.edu]

- 22. blog.storemasta.com.au [blog.storemasta.com.au]

Spectroscopic Characterization of 2-Phenyl-4-penten-2-ol: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-4-penten-2-ol, a tertiary alcohol of interest in synthetic organic chemistry and fragrance applications. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral information but also the underlying principles of data acquisition and interpretation.

Introduction

This compound is a chiral tertiary alcohol with the molecular formula C₁₁H₁₄O. Its structure, featuring a phenyl ring, a vinyl group, and a hydroxyl-bearing stereocenter, presents a rich landscape for spectroscopic analysis. Understanding the characteristic spectral signatures of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a holistic view of the molecule's structural features.

Molecular Structure

To provide a clear visual representation of the molecule at the heart of this guide, the following diagram illustrates the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.41 - 7.20 | m | 5H | Ar-H |

| 5.60 | m | 1H | -CH=CH₂ |

| 5.07 | m | 2H | -CH=CH₂ |

| 2.63 | d | 2H | -CH₂- |

| 2.36 | s | 1H | -OH |

| 1.51 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.41 - 7.20 ppm): The complex multiplet in this region, integrating to five protons, is characteristic of the protons on the monosubstituted benzene ring. The overlapping signals are due to the small differences in their chemical environments.

-

Vinyl Protons (5.60 and 5.07 ppm): The multiplet at 5.60 ppm corresponds to the methine proton of the vinyl group (-CH=CH₂). The multiplet at 5.07 ppm, integrating to two protons, represents the terminal vinyl protons (=CH₂). The complex splitting patterns arise from both geminal and vicinal coupling.

-

Allylic Protons (2.63 ppm): The doublet at 2.63 ppm is assigned to the two allylic protons (-CH₂-). Their proximity to the chiral center makes them diastereotopic, and they appear as a doublet due to coupling with the adjacent vinyl proton.

-

Hydroxyl Proton (2.36 ppm): The singlet at 2.36 ppm is characteristic of the hydroxyl proton (-OH). Its chemical shift can vary with concentration and solvent, and it typically does not show coupling due to rapid exchange.

-

Methyl Protons (1.51 ppm): The sharp singlet at 1.51 ppm, integrating to three protons, corresponds to the methyl group attached to the tertiary carbon bearing the hydroxyl group. The absence of coupling confirms its attachment to a quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | Ar-C (quaternary) |

| ~135 | -CH=CH₂ |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | -CH=CH₂ |

| ~74 | C-OH (quaternary) |

| ~49 | -CH₂- |

| ~29 | -CH₃ |

Note: The chemical shifts for the aromatic carbons are approximate and the exact assignment of the ortho, meta, and para carbons would require further 2D NMR experiments.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (~147 - 125 ppm): The signals in this region are characteristic of the six carbons of the phenyl ring. The quaternary carbon attached to the pentenyl chain is expected to be the most downfield (~147 ppm). The other signals correspond to the protonated aromatic carbons.

-

Vinyl Carbons (~135 and ~118 ppm): The signal at approximately 135 ppm is assigned to the internal carbon of the double bond (-CH=), while the signal around 118 ppm corresponds to the terminal carbon (=CH₂).

-

Tertiary Alcohol Carbon (~74 ppm): The signal at approximately 74 ppm is characteristic of the quaternary carbon atom bonded to the hydroxyl group. Its downfield shift is due to the deshielding effect of the oxygen atom.

-

Allylic Carbon (~49 ppm): The signal around 49 ppm is attributed to the allylic carbon (-CH₂-).

-

Methyl Carbon (~29 ppm): The most upfield signal, at approximately 29 ppm, is assigned to the methyl carbon.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Figure 2: General workflow for NMR data acquisition.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene, aromatic) |

| ~2980, 2930 | Medium | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic) |

| ~990, 910 | Strong | =C-H bend (alkene, out-of-plane) |

| ~760, 700 | Strong | C-H bend (aromatic, out-of-plane) |

Data obtained from the NIST WebBook[1].

Interpretation of the IR Spectrum:

-

O-H Stretch (~3400 cm⁻¹): The strong, broad absorption band in this region is a definitive indication of the presence of a hydroxyl group and is characteristic of hydrogen-bonded alcohols.

-

C-H Stretches (~3080 - 2930 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp² hybridized carbons of the aromatic ring and the vinyl group. The peaks below 3000 cm⁻¹ are characteristic of the C-H stretches of the sp³ hybridized carbons in the methyl and methylene groups.

-

C=C Stretches (~1640 - 1450 cm⁻¹): The absorption at ~1640 cm⁻¹ is attributed to the stretching vibration of the carbon-carbon double bond of the vinyl group. The series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

-

Out-of-Plane Bending Vibrations (~990 - 700 cm⁻¹): The strong bands at approximately 990 and 910 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted alkene (vinyl group). The strong absorptions around 760 and 700 cm⁻¹ are indicative of a monosubstituted benzene ring.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the bench is purged with dry air or nitrogen.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal or an empty salt plate (for transmission).

-

Sample Application:

-

ATR: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Transmission: Place a drop of the liquid sample onto a KBr or NaCl salt plate and cover with a second plate to create a thin film.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 162 | ~5 | [M]⁺ (Molecular Ion) |

| 147 | ~10 | [M - CH₃]⁺ |

| 121 | ~70 | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 105 | ~100 | [C₇H₇O]⁺ (Rearrangement) or [C₈H₉]⁺ |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | ~50 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Data obtained from ChemicalBook[2].

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is consistent with its structure as a tertiary benzylic alcohol.

-

Molecular Ion (m/z 162): A small peak is observed for the molecular ion, which is typical for tertiary alcohols as they readily undergo fragmentation.

-

Alpha-Cleavage: The fragmentation of tertiary alcohols is often dominated by alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the hydroxyl group.

-

Loss of a Methyl Radical (m/z 147): Cleavage of the C-CH₃ bond results in the formation of a resonance-stabilized oxonium ion at m/z 147.

-

Loss of an Allyl Radical (m/z 121): Cleavage of the C-CH₂CH=CH₂ bond leads to the formation of a stable benzylic cation with an attached hydroxyl and methyl group at m/z 121. This is a significant peak in the spectrum.

-

-

Base Peak (m/z 105): The most abundant ion in the spectrum is observed at m/z 105. This can be formed through rearrangement and loss of propene from the m/z 147 fragment or other complex fragmentation pathways.

-

Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of the phenyl cation, formed by cleavage of the bond between the phenyl ring and the rest of the molecule.

-

Other Fragments (m/z 43): The peak at m/z 43 is likely due to the propyl cation or an acetyl cation formed through rearrangement.

Figure 3: Proposed major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile liquid like this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Temperature Program: Employ a temperature program to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the detailed connectivity of the carbon-hydrogen framework to the identification of functional groups and the confirmation of molecular weight. The protocols and interpretations detailed in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds, ensuring analytical accuracy and fostering a deeper understanding of the relationship between molecular structure and spectroscopic data.

References

2-Phenyl-4-penten-2-ol CAS number and physical constants

An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a tertiary alcohol of interest in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and essential safety information, grounded in authoritative sources to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C₁₁H₁₄O.[1][2][3] It possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl ring, making it a valuable building block in stereoselective synthesis.

Molecular Structure:

An interesting aspect of this compound is the existence of two CAS Registry Numbers in various chemical databases. This can be a source of confusion, and researchers are advised to verify the identity of the compound using analytical data.

Both numbers are often listed as synonyms in supplier catalogs.[3] For the purpose of this guide, we will refer to both where appropriate.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are critical for its handling, storage, and application in experimental setups. The data compiled from various chemical suppliers and databases are summarized below.

Table 1: Physical and Chemical Constants

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Colorless to Yellow to Orange clear liquid | [6] |

| Boiling Point | 100 °C at 17 mmHg | [2][6] |

| Density | 0.99 g/cm³ | [2][6] |

| Refractive Index | 1.5250 to 1.5280 | [2][6] |

| Flash Point | 132 °C | [2][6] |

| Storage Temperature | 2-8°C | [2][6] |

| Predicted pKa | 14.29 ± 0.29 | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[1]

-

Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks for the hydroxyl group (O-H stretch) around 3400-3600 cm⁻¹, C-H stretches from the aromatic ring and alkyl chain, and a prominent peak for the vinyl C=C stretch around 1640 cm⁻¹.[1]

-

Mass Spectrum (MS): The electron ionization mass spectrum is available in the NIST database, providing a fragmentation pattern that can be used for structural confirmation.[1][5]

Synthesis Protocol: Grignard Reaction of Acetophenone

The synthesis of tertiary alcohols such as this compound is classically achieved via a Grignard reaction. This method offers high yields and is a staple in synthetic chemistry. The following protocol describes the synthesis from acetophenone and allyl bromide.

Principle of the Method

The Grignard reagent, allylmagnesium bromide, is first prepared by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether. This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. The use of anhydrous conditions is critical, as Grignard reagents react readily with water.

Step-by-Step Experimental Protocol

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Acetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, and condenser

Procedure:

-

Preparation of Grignard Reagent:

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Maintain a gentle reflux by controlling the rate of addition. After all the allyl bromide is added, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of acetophenone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. This step is crucial to protonate the alkoxide and dissolve the magnesium salts.

-

Separate the organic layer (ether) and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Proper handling of this compound and the reagents used in its synthesis is paramount for laboratory safety.

-

Hazard Classification: The compound is classified as a combustible liquid (H227).

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

-

Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Storage: Store in a well-ventilated place and keep cool, ideally between 2-8°C as recommended.[2][6]

Conclusion

This compound is a versatile tertiary alcohol with well-defined physical properties. Understanding its dual CAS numbering is crucial for accurate sourcing. The synthesis via a Grignard reaction is a robust and scalable method, demonstrating a fundamental transformation in organic chemistry. Adherence to safety protocols is essential when handling this combustible liquid and the hazardous reagents required for its synthesis. This guide serves as a foundational resource for researchers incorporating this molecule into their synthetic and developmental workflows.

References

Introduction: The Significance of 2-Phenyl-4-penten-2-ol

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-4-penten-2-ol

This compound is a tertiary homoallylic alcohol of significant interest in organic synthesis. Its structure, featuring a chiral center, a phenyl group, and a terminal alkene, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The allylic alcohol moiety is a key functional group that can undergo a variety of transformations, such as epoxidation, dihydroxylation, and rearrangement reactions, providing access to a diverse range of chemical architectures.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, grounded in fundamental organometallic principles. We will move from classic, robust methodologies like the Grignard and Barbier reactions to more modern, catalytic approaches. The focus will be on the underlying causality of experimental choices, providing researchers with the necessary insights to not only replicate these procedures but also to adapt them for their specific research needs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| CAS Number | 61077-65-4 | |

| Boiling Point | 100 °C @ 17 mmHg | |

| Density | 0.99 g/cm³ | |

| Refractive Index | 1.525 - 1.528 | |

| Appearance | Colorless to Yellow Liquid |

Methodology 1: The Grignard Reaction - A Classic and Robust Approach

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and widely used carbon-carbon bond-forming reactions in organic chemistry. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. For the synthesis of this compound, two primary Grignard pathways are viable, both culminating in the desired tertiary alcohol.

Pathway A: Allylmagnesium Bromide and Acetophenone

This is arguably the most direct approach. The nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone.

Reaction Mechanism

The causality of this reaction is rooted in the polarity of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, resulting in a highly polarized bond where the carbon atom is electron-rich and acts as a potent nucleophile (a carbanion equivalent).

-

Formation of the Grignard Reagent: Allyl bromide reacts with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, forming allylmagnesium bromide. This step is critical and highly sensitive to moisture, as any water will protonate and destroy the Grignard reagent.

-

Nucleophilic Addition: The nucleophilic allyl carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone. This forms a tetrahedral magnesium alkoxide intermediate.

-

Acidic Work-up: The reaction mixture is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.

reactivity and stability of 2-Phenyl-4-penten-2-ol

An In-Depth Technical Guide to the Reactivity and Stability of 2-Phenyl-4-penten-2-ol

Abstract

This compound is a tertiary allylic alcohol of significant interest in synthetic organic chemistry. Its unique structure, featuring a tertiary alcohol, a vinyl group, and a phenyl ring, imparts a rich and complex reactivity profile. This guide provides a comprehensive analysis of the molecule's stability, degradation pathways, and key chemical transformations. We will explore its synthesis, characteristic reactions such as oxidative rearrangements and acid-catalyzed dehydrations, and the analytical methodologies essential for its characterization. This document is intended for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 4743-74-2) possesses a stereocenter at the carbinol carbon, which is also a quaternary center.[1] The molecule's structure combines the stability of a phenyl group with the reactivity of an allylic alcohol system. This combination is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 100°C / 17 mmHg | [3] |

| Density | 0.99 g/cm³ | [1][3] |

| Refractive Index | 1.5250 to 1.5280 | [3] |

| pKa | 14.29 ± 0.29 (Predicted) | [3] |

| LogP | 2.47 (Predicted) | [3] |

| Physical State | Liquid | [4] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [4] |

Synthesis of this compound

The most direct and common method for synthesizing tertiary alcohols is the Grignard reaction or a similar nucleophilic addition of an organometallic reagent to a ketone. For this compound, this involves the reaction of acetophenone with an allyl organometallic reagent.

Synthesis via Indium-Mediated Allylation

A high-yield synthesis can be achieved using an indium-mediated allylation of acetophenone. This method is notable for its operational simplicity and tolerance of various functional groups.

-

Reaction Setup: To a solution of acetophenone (1.0 mmol) in tetrahydrofuran (THF, 5 mL), add 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 mmol) and indium iodide (InI, 1.5 mmol).

-

Reaction Conditions: Stir the mixture at 40°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Workup: Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.[3]

Expected Yield: ~100% (as reported in the reference literature for a similar process)[3]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by its nature as a tertiary allylic alcohol. The hydroxyl group can be protonated to form a good leaving group, leading to a carbocation that is stabilized by three factors: tertiary substitution, resonance with the adjacent double bond, and resonance with the phenyl ring.

Oxidation: The Babler Oxidation

Tertiary allylic alcohols do not undergo standard oxidation. However, they can undergo an oxidative transposition to form enones via the Babler oxidation.[5] This reaction is synthetically valuable for converting tertiary allylic alcohols into α,β-unsaturated ketones.

The mechanism involves the formation of a chromate ester, followed by a[6][6]-sigmatropic rearrangement and subsequent oxidation to yield the enone product. The choice of pyridinium chlorochromate (PCC) is critical; it serves as the oxidant that also facilitates the initial ester formation.[5] Dry dichloromethane (DCM) is the preferred solvent as it is inert and effectively solubilizes the reactants without interfering with the highly reactive chromium reagent.[5]

Caption: Key stages of the Babler oxidation mechanism.

-

Reagents: Dissolve this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL).

-

Oxidation: Add pyridinium chlorochromate (PCC, 1.5 mmol) to the solution in one portion. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

-

Workup: Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the target enone.

Dehydration to Dienes

Like most tertiary alcohols, this compound readily undergoes acid-catalyzed dehydration.[7] The reaction proceeds via an E1 mechanism due to the formation of a highly stabilized tertiary carbocation intermediate.[7] The use of a strong, non-nucleophilic acid like sulfuric or phosphoric acid is typical.[8]

The initial step is the protonation of the hydroxyl group by the acid catalyst.[9] This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[7] Departure of water generates the carbocation, from which a proton is eliminated from an adjacent carbon to form a double bond. Due to the structure, elimination can lead to a mixture of conjugated diene isomers.

Caption: E1 mechanism for the dehydration of this compound.

Stability and Degradation

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.

-

Thermal Stability: While relatively stable at room temperature, elevated temperatures, especially in the presence of acid or base catalysts, can promote dehydration or rearrangement reactions. Thermal degradation may compete with other desired transformations.[10]

-

Acidic Conditions: The compound is highly sensitive to acid. Trace amounts of acid can catalyze dehydration, leading to the formation of dienes and water. This is the most significant degradation pathway.

-

Basic Conditions: It is generally stable under basic conditions, as the hydroxyl group is not readily deprotonated by common bases.

-

Oxidative Stability: The molecule is susceptible to oxidation, not only through controlled reactions like the Babler oxidation but also potentially through slower, uncontrolled air oxidation over long-term storage, although specific studies on this are limited.

-

Storage Recommendations: To ensure long-term stability and purity, this compound should be stored in a cool (<15°C), dark, and dry place under an inert atmosphere.[4] It is classified as a combustible liquid and should be kept away from heat and open flames.[4]

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Expected Signals | Source |

| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.4 ppm)- Vinyl protons (multiplet, ~5.0-6.0 ppm)- Hydroxyl proton (singlet, variable shift)- Allylic protons (doublet, ~2.5 ppm)- Methyl protons (singlet, ~1.5 ppm) | [11] |

| ¹³C NMR | - Aromatic carbons (~124-147 ppm)- Vinyl carbons (~118, 134 ppm)- Quaternary carbinol carbon (~74 ppm)- Allylic carbon (~48 ppm)- Methyl carbon (~29 ppm) | [12] |

| IR Spectroscopy | - Strong, broad O-H stretch (~3400-3500 cm⁻¹)- Aromatic C-H stretch (~3000-3100 cm⁻¹)- Alkene C=C stretch (~1640 cm⁻¹)- Aromatic C=C stretches (~1450-1600 cm⁻¹) | [2] |

| Mass Spec. (EI) | - Molecular Ion (M⁺) at m/z = 162- Characteristic fragments from loss of water (m/z = 144), methyl (m/z = 147), and allyl (m/z = 121) groups | [2] |

| GC | - Used to determine purity (>97.0% is commercially available) | [4] |

Conclusion

This compound is a synthetically useful molecule whose reactivity is governed by the interplay between its tertiary alcohol, phenyl, and vinyl functional groups. Its propensity to undergo facile acid-catalyzed dehydration and oxidative rearrangement makes it a versatile precursor for conjugated dienes and enones, respectively. However, this inherent reactivity also defines its primary degradation pathway, necessitating careful handling and storage under controlled conditions to maintain its integrity. A thorough understanding of its stability and reaction profile, as outlined in this guide, is essential for its effective application in research and development.

References

- 1. This compound [stenutz.eu]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 4743-74-2 | TCI AMERICA [tcichemicals.com]

- 5. Babler oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. c) 2-phenyl-2-propanol (d) 2-phen 23.During dehydration of alcohols to al.. [askfilo.com]

- 10. Competition of memory effect and thermal degradation on the crystallization behavior of polyphenylene sulfide | Semantic Scholar [semanticscholar.org]

- 11. This compound(4743-74-2) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Phenylpent-4-en-1-ol | C11H14O | CID 578394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-4-penten-2-ol: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-penten-2-ol is a tertiary allylic alcohol of significant interest in organic synthesis. Its structure, featuring a phenyl group and a terminal double bond, provides a versatile scaffold for the synthesis of more complex molecules. This guide delves into the historical discovery of the chemical principles leading to its synthesis, its physicochemical properties, detailed synthesis protocols, and comprehensive spectroscopic analysis, offering a valuable resource for professionals in the field.

Historical Background: The Dawn of Organometallic Chemistry

The discovery of this compound is intrinsically linked to the development of organometallic chemistry, specifically the groundbreaking work of Philippe Barbier and his student Victor Grignard at the turn of the 20th century. While a definitive first synthesis of this specific molecule is not readily found in seminal publications, its creation is a direct application of the Barbier and Grignard reactions, fundamental transformations that revolutionized organic synthesis.

In 1899, Philippe Barbier reported a one-pot reaction between an alkyl halide, a carbonyl compound, and magnesium metal to produce an alcohol. This method, now known as the Barbier reaction , was a significant advancement in the formation of carbon-carbon bonds. The key innovation was the in situ generation of an organomagnesium intermediate.

A year later, in 1900, Victor Grignard, building upon Barbier's work, developed a two-step process where the organomagnesium halide, the "Grignard reagent," was prepared first and then reacted with the carbonyl compound. This stepwise approach offered better control and generally higher yields, earning Grignard the Nobel Prize in Chemistry in 1912.

The synthesis of this compound is a classic example of these reactions, typically involving the reaction of an allyl halide with acetophenone in the presence of a metal like magnesium or the addition of a pre-formed allylmagnesium halide to acetophenone.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1] |

| CAS Number | 4743-74-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 100 °C at 17 mmHg[2] |

| Density | 0.99 g/cm³[2][3] |

| Refractive Index | 1.5250 to 1.5280[2] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide to acetophenone.

Reaction Mechanism

The Grignard reagent, in this case, allylmagnesium bromide, is a potent nucleophile due to the polarized carbon-magnesium bond. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of acetophenone. The resulting magnesium alkoxide is then protonated in an aqueous workup to yield the tertiary alcohol, this compound.

Caption: Grignard Reaction Mechanism for the Synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of acetophenone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly over crushed ice.

-

Add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.[4][5][6][7]

-

Caption: Experimental Workflow for the Grignard Synthesis of this compound.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0-5.2 | m | 2H | -CH=CH₂ |

| ~2.5 | d | 2H | -CH₂- |

| ~2.0 | s | 1H | -OH |

| ~1.5 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | Quaternary aromatic carbon |

| ~134 | -CH=CH₂ |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~118 | -CH=CH₂ |

| ~75 | Quaternary carbon (-C(OH)-) |

| ~48 | -CH₂- |

| ~29 | -CH₃ |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern is characterized by the loss of various functional groups.

Major Fragment Ions:

| m/z | Fragment |

| 162 | [C₁₁H₁₄O]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 121 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [C₃H₅]⁺ or [CH₃CO]⁺ |

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations, particularly the benzylic cation.[8]

Conclusion

This compound stands as a testament to the enduring legacy of the Barbier and Grignard reactions. Its synthesis is a fundamental application of organometallic chemistry, providing a versatile building block for further synthetic transformations. This guide has provided a comprehensive overview of its historical context, physicochemical properties, detailed synthesis protocols, and spectroscopic characterization, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. This compound [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Phenyl-4-penten-2-ol

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol with applications in fine chemical synthesis and materials science. Given the sparse availability of direct experimental data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines both theoretical and experimental pathways to elucidate key thermodynamic parameters such as enthalpy of formation, standard entropy, and heat capacity. The guide emphasizes the causality behind methodological choices, ensuring a robust and scientifically sound approach to characterization.

Introduction: The Significance of this compound

This compound (CAS No: 4743-74-2) is an organic compound featuring a tertiary alcohol, a phenyl group, and a terminal alkene.[1][2][3] Its molecular structure suggests potential for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is paramount for process design, safety, and predicting reaction equilibria and kinetics. Thermodynamic data informs reaction feasibility, reactor design, and the stability of the compound under various conditions. This guide provides a roadmap for obtaining these critical parameters.

Molecular Structure:

-

Formula: C₁₁H₁₄O[1]

-

Molecular Weight: 162.23 g/mol [1]

-

Key Features: Tertiary alcohol, phenyl ring, terminal double bond.

Theoretical Determination of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting thermodynamic properties.[4] These methods are cost-effective and can provide valuable insights to guide experimental work.

Group Contribution Methods (GCMs)

Group contribution methods are empirical techniques that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[5][[“]] These methods are computationally inexpensive and offer rapid estimations.

2.1.1. Benson Group Increment Theory (BGIT)

BGIT is a widely used GCM for estimating the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp°) in the ideal gas state.[7][8] The method dissects the molecule into polyvalent atomic groups, with each group having an empirically derived value.

Workflow for BGIT Estimation:

-

Decomposition: The this compound molecule is broken down into its constituent groups.

-

Summation: The corresponding group values are summed to obtain the estimated thermodynamic property.

-

Corrections: Corrections for symmetry and any specific intramolecular interactions are applied.

DOT Script for BGIT Workflow

Caption: Benson Group Increment Theory Workflow.

2.1.2. Joback Method

The Joback method is another group-contribution scheme used to predict a range of properties including critical temperature, pressure, and volume, as well as ideal gas heat capacity.[9][10] Similar to BGIT, it relies on the summation of group contributions.[11]

Quantum Chemical Calculations

For higher accuracy, ab initio and Density Functional Theory (DFT) methods are employed.[4][12] These methods solve the Schrödinger equation for the molecule to determine its electronic energy, from which thermodynamic properties can be derived.

2.2.1. Enthalpy of Formation

A common approach involves calculating the atomization energy of the molecule.[13] The workflow is as follows:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: A high-level-of-theory calculation is performed on the optimized geometry to obtain an accurate electronic energy.

-

Atomization Energy: The energies of the constituent atoms (C, H, O) are also calculated. The atomization energy is the difference between the molecular energy and the sum of the atomic energies.

-

Enthalpy of Formation Calculation: The calculated atomization energy is combined with the experimental enthalpies of formation of the gaseous atoms to yield the enthalpy of formation of the molecule.[14]

DOT Script for Quantum Chemical Workflow

Caption: Quantum Chemical Workflow for Enthalpy of Formation.

2.2.2. Entropy and Heat Capacity

From the vibrational frequencies obtained in the quantum chemical calculations, the vibrational, rotational, and translational contributions to entropy and heat capacity can be calculated using statistical mechanics principles.[15][16] The total entropy is the sum of these contributions.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the thermodynamic properties of the liquid state.[17] By simulating the movement of an ensemble of this compound molecules over time, properties like density, enthalpy of vaporization, and heat capacity can be calculated. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the intermolecular and intramolecular interactions.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the most accurate and reliable thermodynamic data. The following protocols are standard for organic liquids like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with excess pure oxygen to a high pressure (e.g., 30 atm).

-

Immersion: The bomb is placed in a known mass of water in a well-insulated calorimeter.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is measured with high precision.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the known heat capacity of the calorimeter system. This gives the enthalpy of combustion. The enthalpy of formation is then calculated using Hess's Law with the known enthalpies of formation of CO₂(g) and H₂O(l).

Heat Capacity

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of liquids and solids as a function of temperature.[18]

Experimental Protocol: DSC for Heat Capacity

-

Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain the baseline heat flow.[19]

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and the temperature program is repeated.

-

Sample Measurement: A known mass of this compound is placed in the sample pan and the temperature program is repeated.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.[19]

DOT Script for DSC Protocol

Caption: DSC Protocol for Heat Capacity Measurement.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of the liquid at different temperatures.[20] The relationship is described by the Clausius-Clapeyron equation.

Experimental Protocol: Vapor Pressure Measurement

-

Apparatus: A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe, within a controlled temperature water bath.[21][22]

-

Equilibration: The system is allowed to equilibrate at a set temperature, and the total pressure is recorded.

-

Data Collection: The temperature of the water bath is varied, and the corresponding equilibrium vapor pressure is measured at several temperatures.

-

Data Analysis: A plot of ln(P) versus 1/T is constructed. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

Summary of Key Thermodynamic Properties and Data

While specific experimental values for this compound are not widely published, the methodologies described above would yield the data summarized in the table below. This table serves as a template for organizing experimentally determined or computationally predicted values.

| Thermodynamic Property | Symbol | Typical Units | Relevance |

| Standard Enthalpy of Formation | ΔHf° | kJ/mol | Energy change upon formation from elements; crucial for reaction enthalpies. |

| Standard Molar Entropy | S° | J/(mol·K) | Measure of molecular disorder; used to calculate Gibbs free energy. |

| Molar Heat Capacity (const. P) | Cp | J/(mol·K) | Heat required to raise the temperature; needed for enthalpy calculations at different temperatures. |